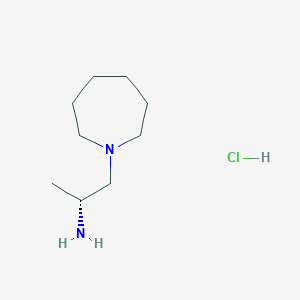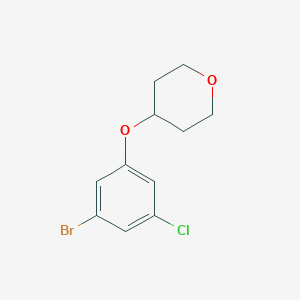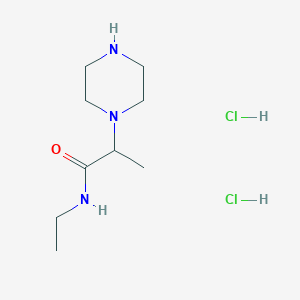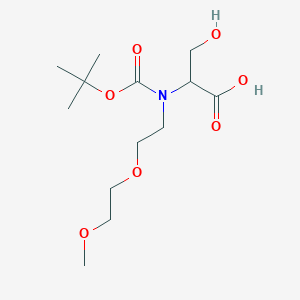
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride
Overview
Description
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H20N2·HCl. It is a chiral amine, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly affect its chemical behavior and interactions. This compound is often used in scientific research and various industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of (R)-1-azepan-1-ylpropan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Chiral Resolution: Another method is the chiral resolution of racemic (R/S)-1-(azepan-1-yl)propan-2-amine using chiral resolving agents to obtain the (R)-enantiomer.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the amine hydrochloride to its free base form.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Free Base Form: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.
Comparison with Similar Compounds
1-(Azepan-1-yl)propan-2-amine: The racemic mixture of the compound.
1-(Azepan-1-yl)ethanol: A structurally similar compound with an alcohol functional group instead of an amine.
1-(Azepan-1-yl)propan-2-one: The ketone precursor used in the synthesis of the amine.
Uniqueness: (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride is unique due to its chirality, which can lead to different biological activities compared to its racemic or structurally similar counterparts. The specific three-dimensional arrangement of its atoms can result in selective binding to biological targets, making it valuable in research and therapeutic applications.
Properties
IUPAC Name |
(2R)-1-(azepan-1-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-9(10)8-11-6-4-2-3-5-7-11;/h9H,2-8,10H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIAOLTZUSZLP-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)


amine](/img/structure/B1415999.png)





![2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1416011.png)



![3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid](/img/structure/B1416018.png)
